3-(5-Methoxypyridin-3-yl)prop-2-enoic acid
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Overview
Description
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is also known by its IUPAC name, (2E)-3-(5-methoxy-3-pyridinyl)-2-propenoic acid . This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a propenoic acid moiety.
Preparation Methods
The synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.
Scientific Research Applications
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory processes or modulate receptor activity in the nervous system .
Comparison with Similar Compounds
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid can be compared with other similar compounds, such as:
3-(5-Methoxypyridin-2-yl)prop-2-enoic acid: This compound has a similar structure but with the methoxy group attached to the 2-position of the pyridine ring.
3-(5-Methoxypyridin-4-yl)prop-2-enoic acid: Another similar compound with the methoxy group at the 4-position of the pyridine ring.
3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine ring and a propenoic acid moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(E)-3-(5-methoxypyridin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXLMJSPKJQXBE-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=C1)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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